molecular formula C19H27N7NaO16P2 B12317465 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium

Cat. No.: B12317465
M. Wt: 694.4 g/mol
InChI Key: GETQKWBYQAUFQM-UHFFFAOYSA-N
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Description

The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium” is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound is a nucleotide analogue, which means it mimics the structure of natural nucleotides, the building blocks of DNA and RNA. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the sugar moiety: The sugar component, oxolan, is synthesized through a series of reactions involving protection and deprotection of hydroxyl groups.

    Nucleobase attachment: The pyrimidine and purine bases are attached to the sugar moiety through glycosidic bond formation.

    Phosphorylation: The final step involves the addition of phosphate groups to form the dihydrogen phosphate esters.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to prevent decomposition of sensitive intermediates.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the nucleobases can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various nucleotide analogues and derivatives, which can have different biological activities and applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA or RNA during replication or transcription. This can lead to:

    Chain termination: Preventing the elongation of DNA or RNA strands.

    Enzyme inhibition: Inhibiting enzymes involved in nucleotide metabolism.

    Mutagenesis: Inducing mutations that can be used to study genetic processes.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleotide analogue used as an antiviral agent.

    Zidovudine: A nucleotide analogue used in the treatment of HIV.

    Gemcitabine: A nucleotide analogue used in cancer therapy.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual nucleobase composition (pyrimidine and purine) provides versatility in its applications and mechanisms of action.

Properties

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQKWBYQAUFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7NaO16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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